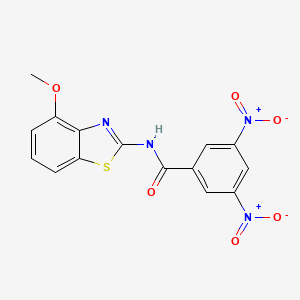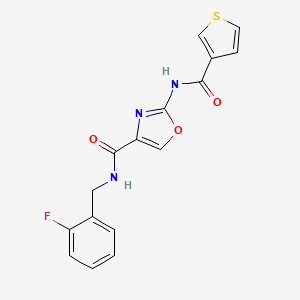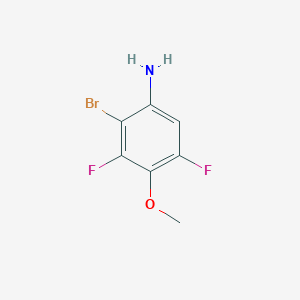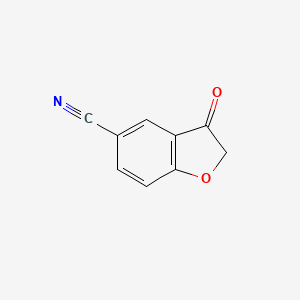
2-((Tert-butyl)sulfonyl)-3-((4-fluoro-3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((Tert-butyl)sulfonyl)-3-((4-fluoro-3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile is a useful research compound. Its molecular formula is C14H14F4N2O2S and its molecular weight is 350.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactions and Stability
- Arylsulfonyl compounds, such as tert-butyl phenyl sulfone, have been studied for their reaction patterns with organolithium reagents. For instance, tert-butyl-3-thienyl sulfone reacts predominantly with n-butyllithium to form a stable 2,4-dilithium derivative. This stability contrasts with other sulfones like tert-butyl phenyl sulfone and highlights the unique behavior of benzene and thiophene series sulfones in the cleavage of the tert-butyl-sulfonyl group (Stoyanovich et al., 1973).
Structural Studies and Properties
- The structural and molecular properties of (fluorosulfonyl)− or ((trifluoromethyl)sulfonyl)−nitrogen derivatives have been investigated. For instance, the study of bis((trifluoromethyl)sulfonyl)amine and magnesium hexaaquo bis((trifluoromethyl)sulfonyl)amide dihydrate provides insights into the electron delocalization in these compounds, which influences their bond lengths and chemical behavior (Haas et al., 1996).
Application in Synthesis
- The compound 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has been identified as a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis. Its diverse fluorination capabilities make it a significant tool in synthetic chemistry, particularly in the synthesis of fluorinated compounds (Umemoto et al., 2010).
Material Development
- Sulfone compounds have also been used in the development of materials, such as low dielectric polyetherimides. These materials, derived from bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] sulfone, show excellent dielectric properties due to the hydrophobic tert-butyl phenylene oxide structure. This makes them suitable for various applications in electronics and other industries (Chen et al., 2017).
Electronic and Photophysical Studies
- 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles have been synthesized to study their electronic, photophysical, and electrochemical properties. Such studies are crucial for understanding the potential application of these materials in optoelectronic devices (Huang et al., 2014).
properties
IUPAC Name |
(Z)-2-tert-butylsulfonyl-3-[4-fluoro-3-(trifluoromethyl)anilino]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N2O2S/c1-13(2,3)23(21,22)10(7-19)8-20-9-4-5-12(15)11(6-9)14(16,17)18/h4-6,8,20H,1-3H3/b10-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRYMNDRMZCIGE-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=CNC1=CC(=C(C=C1)F)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)/C(=C\NC1=CC(=C(C=C1)F)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2589904.png)
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2589906.png)

![4-methyl-N'-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide](/img/structure/B2589908.png)
![(E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2589910.png)
![3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2589911.png)


![1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2589914.png)
![4-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B2589916.png)



![Acetic acid, 2-[[2-(1-methylethyl)phenyl]amino]-2-oxo-, ethyl ester](/img/structure/B2589925.png)